(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(pyridin-4-yl)pyrrolidine-2,3-dione
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Overview
Description
The compound “(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(pyridin-4-yl)pyrrolidine-2,3-dione” is a complex organic molecule that features multiple functional groups, including a furan ring, a thiadiazole ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiadiazole ring: This step may involve the reaction of a suitable thiadiazole precursor with the pyrrolidine-2,3-dione core under specific conditions.
Attachment of the furan ring: The furan ring can be introduced through a condensation reaction with the appropriate aldehyde or ketone.
Final modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The thiadiazole and furan rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(pyridin-4-yl)pyrrolidine-2,3-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which may confer specific properties and reactivity. Compared to similar compounds, it may exhibit different biological activity, chemical reactivity, or physical properties.
Properties
Molecular Formula |
C25H20N4O4S2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-pyridin-4-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N4O4S2/c1-14-3-6-16(7-4-14)13-34-25-28-27-24(35-25)29-20(17-9-11-26-12-10-17)19(22(31)23(29)32)21(30)18-8-5-15(2)33-18/h3-12,20,31H,13H2,1-2H3 |
InChI Key |
MTPRQYFSAUNLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=NC=C5 |
Origin of Product |
United States |
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